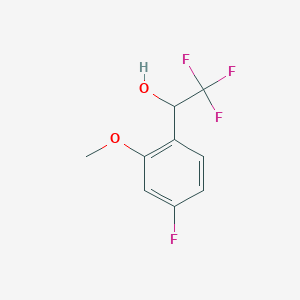
N-Boc-1-fluoro-4-methyl-2-pentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-1-fluoro-4-methyl-2-pentanamine, also known as tert-butyl N-(1-fluoro-4-methylpentan-2-yl)carbamate, is a research chemical with the molecular formula C11H22FNO2 and a molecular weight of 219.30 g/mol. This compound is used as a building block in organic synthesis and has applications in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-fluoro-4-methyl-2-pentanamine typically involves the reaction of 1-fluoro-4-methyl-2-pentanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc protecting group .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-1-fluoro-4-methyl-2-pentanamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Deprotection Reactions: The major product is 1-fluoro-4-methyl-2-pentanamine.
Aplicaciones Científicas De Investigación
N-Boc-1-fluoro-4-methyl-2-pentanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Boc-1-fluoro-4-methyl-2-pentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The Boc protecting group provides stability during synthetic transformations and can be removed to reveal the active amine .
Comparación Con Compuestos Similares
Similar Compounds
- N-Boc-1-fluoro-2-pentanamine
- N-Boc-1-fluoro-3-methyl-2-pentanamine
- N-Boc-1-fluoro-4-ethyl-2-pentanamine
Uniqueness
N-Boc-1-fluoro-4-methyl-2-pentanamine is unique due to the presence of both a fluorine atom and a Boc protecting group, which confer specific chemical properties and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, while the Boc group allows for selective deprotection under mild conditions .
Propiedades
Fórmula molecular |
C11H22FNO2 |
|---|---|
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
tert-butyl N-(1-fluoro-4-methylpentan-2-yl)carbamate |
InChI |
InChI=1S/C11H22FNO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14) |
Clave InChI |
WWGUKQNOFOYFEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CF)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)
![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)




![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)

![2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)
![2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol](/img/structure/B11718388.png)

![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)
![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)

